



# A Technical Guide to Human PACAP (1-38): From Sequence to Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PACAP (1-38), human, ovine, rat

Cat. No.: B15605088

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human Pituitary Adenylate Cyclase-Activating Polypeptide (1-38), herein referred to as PACAP (1-38). This document covers its core molecular features, signaling pathways, relevant experimental methodologies, and its emerging role in therapeutic drug development.

#### **Core Molecular Data**

Pituitary adenylate cyclase-activating polypeptide is a pleiotropic neuropeptide that exists in two biologically active forms, a 38-amino acid form (PACAP-38) and a shorter 27-amino acid form (PACAP-27). PACAP-38 is the more abundant form in mammalian tissues. The amino acid sequence of PACAP is remarkably conserved across species, with the human, ovine, and rat sequences being identical.[1][2]

## Human PACAP (1-38) Amino Acid Sequence

The 38-amino acid sequence of human PACAP (1-38) is as follows:

H-His-Ser-Asp-Gly-Ile-Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu-Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH<sub>2</sub>[3]

Note: The C-terminus is amidated.



**Physicochemical Properties** 

| Property          | Value                                |
|-------------------|--------------------------------------|
| Molecular Weight  | 4534 g/mol                           |
| Molecular Formula | C203H331N63O53S                      |
| Purity            | ≥95% (typically assessed by HPLC)[3] |
| CAS Number        | 137061-48-4[3]                       |

# **Receptor Binding and Activity**

PACAP exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs) belonging to the class B secretin/glucagon receptor family: the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2.[4][5][6] PACAP binds with high affinity to all three receptors, whereas VIP has a significantly lower affinity for the PAC1 receptor.[5][7]

## **Receptor Binding Affinities and Potency**

The following table summarizes the binding affinities (IC<sub>50</sub>) and functional potency (EC<sub>50</sub>) of human PACAP (1-38) for its receptors.

| Receptor       | Ligand       | Binding<br>Affinity (IC₅o) | Functional<br>Potency (EC50)                  | Assay System                        |
|----------------|--------------|----------------------------|-----------------------------------------------|-------------------------------------|
| PAC1 Receptor  | PACAP (1-38) | 4 nM[8][9]                 | 5.13 x 10 <sup>-10</sup> M<br>(cAMP Flux)[10] | HiTSeeker<br>PAC1R Cell<br>Line[10] |
| VPAC1 Receptor | PACAP (1-38) | 2 nM[8][9]                 | 7 nM (Adenylyl<br>Cyclase<br>Stimulation)[1]  | Not specified                       |
| VPAC2 Receptor | PACAP (1-38) | 1 nM[8][9]                 | Not specified                                 | Not specified                       |

## **Signaling Pathways**



Activation of PACAP receptors initiates multiple intracellular signaling cascades. The PAC1 receptor is notably pleiotropic, coupling to several G proteins to activate diverse downstream pathways.[11][12]

## **PAC1** Receptor Signaling

The PAC1 receptor couples primarily to G $\alpha$ s and G $\alpha$ q proteins, and can also signal through  $\beta$ -arrestin.[11]

- Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[4][12]
- Gαq Pathway: Activation of Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates Protein Kinase C (PKC).[4]
- MAPK/ERK Pathway: PAC1 receptor activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) through mechanisms involving β-arrestin, receptor endocytosis, and downstream effectors of the Gαs pathway like RapGef and Rap1.
   [11]





Click to download full resolution via product page

PAC1 Receptor Downstream Signaling Cascades

## **VPAC1** and **VPAC2** Receptor Signaling

VPAC1 and VPAC2 receptors primarily couple to G $\alpha$ s, leading to the activation of the adenylyl cyclase/cAMP pathway, similar to the G $\alpha$ s-mediated signaling of the PAC1 receptor.[8]





Click to download full resolution via product page

VPAC1/VPAC2 Receptor Signaling Pathway

## **Experimental Protocols**

A variety of in vitro and in vivo methods are employed to study the function of PACAP (1-38). Below are summaries of key experimental protocols.

## **Radioligand Receptor Binding Assay**

This assay is used to determine the binding affinity of PACAP (1-38) to its receptors.

- Objective: To quantify the interaction between PACAP (1-38) and PAC1, VPAC1, or VPAC2 receptors.
- General Protocol:
  - Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., transfected 3T3 or PANC-1 cells).[6]
  - Radioligand: Use a radiolabeled form of PACAP (e.g., <sup>125</sup>I-PACAP27) or a receptor-specific radioligand.
  - Incubation: Incubate the cell membranes with the radioligand in the presence of varying concentrations of unlabeled PACAP (1-38) (competitor).
  - Separation: Separate the bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
  - Quantification: Measure the radioactivity retained on the filters using a gamma counter.



 Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC<sub>50</sub> value.

## **cAMP Accumulation Assay**

This functional assay measures the ability of PACAP (1-38) to stimulate adenylyl cyclase activity.

- Objective: To determine the potency (EC<sub>50</sub>) of PACAP (1-38) in activating Gαs-coupled receptors.
- General Protocol:
  - Cell Culture: Plate cells expressing the receptor of interest (e.g., PAC1-R/3T3 cells, VPAC1-R/PANC-1 cells) in multi-well plates.[6]
  - Metabolic Labeling (Optional but common): Incubate cells with [<sup>3</sup>H]-adenine to label the intracellular ATP pool.[6]
  - Stimulation: Wash the cells and incubate with varying concentrations of PACAP (1-38) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  - Lysis and Separation: Lyse the cells and separate the generated [<sup>3</sup>H]-cAMP from other <sup>3</sup>H-labeled adenine nucleotides using sequential column chromatography (e.g., Dowex and alumina columns).
  - Quantification: Measure the radioactivity of the eluted [<sup>3</sup>H]-cAMP using liquid scintillation counting.
  - Data Analysis: Plot the amount of cAMP produced against the logarithm of the PACAP (1-38) concentration to determine the EC<sub>50</sub> value.
- Alternative Method: Homogeneous Time Resolved Fluorescence (HTRF) assays are also commonly used for measuring cAMP accumulation and offer a higher throughput.[10]

#### **Human Infusion Studies for Vasodilation and Headache**

#### Foundational & Exploratory





These clinical protocols assess the physiological effects of PACAP-38 in humans, particularly relevant for migraine research.

- Objective: To investigate the role of PACAP-38 in vasodilation and headache induction.
- General Protocol:
  - Participant Recruitment: Recruit healthy volunteers or patients with specific conditions (e.g., migraine, post-traumatic headache).[13][14]
  - Study Design: Employ a randomized, double-blind, placebo-controlled, crossover design.
     [13]
  - Infusion: Administer a continuous intravenous infusion of PACAP-38 (e.g., 10 pmol/kg/min)
     or placebo (isotonic saline) over a defined period (e.g., 20 minutes).[13]
  - Primary and Secondary Outcome Measures:
    - Headache: Record headache intensity on a numeric rating scale at regular intervals during and after the infusion.[13]
    - Vasodilation: Measure the diameter of superficial cranial arteries (e.g., superficial temporal artery) using high-resolution ultrasonography.[14]
    - Cardiovascular Parameters: Monitor heart rate and blood pressure.[13]
  - Data Analysis: Compare the differences in the incidence and severity of headache, as well as changes in vascular and cardiovascular parameters, between the PACAP-38 and placebo infusions.





Click to download full resolution via product page

Generalized Workflow for a PACAP-38 Infusion Clinical Study



## **Role in Drug Development**

The significant role of PACAP and its receptors in various physiological and pathophysiological processes has made them attractive targets for drug development, particularly in the fields of neurology and metabolic diseases.

## Migraine

Human clinical studies have demonstrated that intravenous infusion of PACAP-38 can trigger migraine-like attacks in individuals with migraine.[13][15] This has established the PACAP pathway as a key player in migraine pathophysiology, analogous to the calcitonin gene-related peptide (CGRP) pathway.

- Therapeutic Strategy: Development of monoclonal antibodies that target the PACAP-38 ligand to prevent its interaction with its receptors.
- Lead Compound:Lu AG09222 is a humanized monoclonal antibody that binds to PACAP with high affinity.[16] In a Phase 2 clinical trial (HOPE trial), Lu AG09222 met its primary endpoint by significantly reducing the number of monthly migraine days in patients who had previously failed other preventive treatments.[16] A Phase 1 study confirmed that Lu AG09222 inhibits PACAP-38-induced vasodilation and headache in healthy volunteers.[14][16]

## **Neuroprotection**

PACAP has demonstrated potent neuroprotective and neurotrophic effects in various models of neuronal injury and neurodegenerative diseases.[4][5] Its ability to promote cell survival, reduce inflammation, and stimulate neuronal regeneration makes the PACAP system a promising target for conditions such as stroke, traumatic brain injury, and neurodegenerative disorders.[4]

#### **Other Potential Applications**

The widespread distribution and diverse functions of PACAP suggest potential therapeutic applications in other areas, including:

- Metabolic disorders, due to its role in regulating insulin secretion.[1][5]
- Inflammatory and autoimmune diseases, owing to its immunomodulatory effects.[17]



• Psychiatric disorders, given its involvement in stress responses and behavior.[5]

The development of selective agonists and antagonists for the different PACAP receptors remains a key challenge and an active area of research for unlocking the full therapeutic potential of this signaling system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PACAP (1-38), amide, human, ovine, rat [anaspec.com]
- 2. researchgate.net [researchgate.net]
- 3. PACAP 1-38 | PACAP Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 6. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. innoprot.com [innoprot.com]
- 11. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hypersensitivity to PACAP-38 in post-traumatic headache: a randomized clinical trial -PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of Lu AG09222 on PACAP38- and VIP-induced vasodilation, heart rate increase, and headache in healthy subjects: an interventional, randomized, double-blind,







parallel-group, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurologylive.com [neurologylive.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Pituitary Adenylate Cyclase-Activating Polypeptide is a Potent Broad-Spectrum Antimicrobial Peptide: Structure-Activity Relationships PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Human PACAP (1-38): From Sequence to Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605088#pacap-1-38-human-amino-acid-sequence]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com